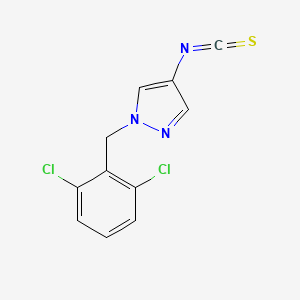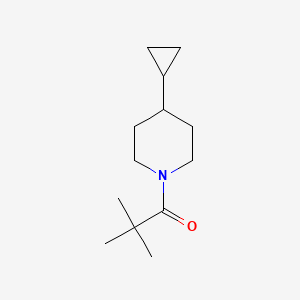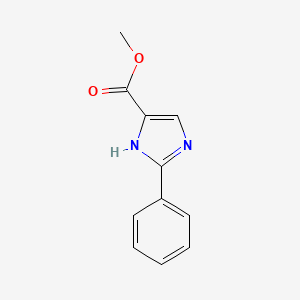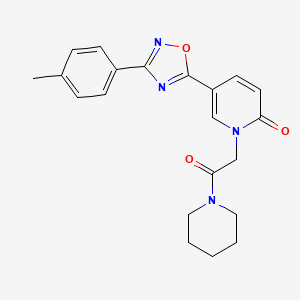![molecular formula C28H29ClN2O3 B2483162 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide CAS No. 524053-14-3](/img/structure/B2483162.png)
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound and related derivatives typically involves multi-step chemical reactions that leverage the reactivity of azetidin-2-ones and substituted phenyl groups. For instance, microwave-assisted synthesis has been utilized to efficiently produce N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives, showcasing the versatility and efficiency of modern synthetic techniques in producing complex molecules like this compound (Ghodke et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a 2-oxo-azetidine core, substituted phenyl groups, and acetamide functionalities. These structural elements contribute to the compound's chemical reactivity and interactions. Structural studies, including crystallography, provide insights into the molecular conformations and intermolecular interactions that define the compound's solid-state properties and potential reactivity patterns (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its azetidine and acetamide functionalities, which can undergo various chemical transformations. For example, beta-lactams have been explored for their reactivity with lithium aluminium hydride, leading to novel synthesis pathways for related structures (D’hooghe et al., 2008). These reactions underscore the potential for diverse chemical modifications and applications of such compounds.
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystallinity, are crucial for its handling and application in various scientific endeavors. While specific data on this compound may require targeted experimental work, related compounds exhibit distinct physical properties that are influenced by their molecular structure and intermolecular interactions, as seen in crystallographic studies (Narayana et al., 2016).
Applications De Recherche Scientifique
Antibacterial Activity
- A study synthesized various acetamides, including compounds similar to the one , and evaluated them for antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds showed moderate to good activity against both types of bacteria (Desai et al., 2008).
Anticonvulsant Evaluation
- Research on derivatives of this compound, obtained through microwave-assisted synthesis, showed potential anticonvulsant activity. These compounds were effective in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models (Ghodke et al., 2017).
Molecular Conformations and Hydrogen Bonding
- Another study focused on the molecular conformations and hydrogen bonding in compounds similar to the one . These molecules exhibited different molecular conformations and were linked by a combination of hydrogen bonds, forming aggregates or sheets depending on the compound (Narayana et al., 2016).
Reaction with Lithium Aluminium Hydride
- The reactivity of related beta-lactams with lithium aluminium hydride was explored, leading to novel synthesis pathways for aziridines and amino alcohols. This study demonstrates the potential for chemical transformations of similar compounds (D’hooghe et al., 2008).
Antimicrobial Properties
- Novel benzophenone fused azetidinone derivatives, structurally similar to the compound , were synthesized and evaluated for antimicrobial properties. These compounds showed good inhibition against bacterial and fungal strains (Venkataravanappa et al., 2022).
Crystal Structure Analysis
- A study analyzing the crystal structures of C,N-disubstituted acetamides, which are structurally similar, revealed complex hydrogen bonding patterns. This type of analysis is crucial for understanding the physical properties and potential applications of similar compounds (Narayana et al., 2016).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O3/c1-17(2)34-23-14-10-20(11-15-23)24-16-25(32)31(24)27(21-8-12-22(29)13-9-21)28(33)30-26-18(3)6-5-7-19(26)4/h5-15,17,24,27H,16H2,1-4H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDYEGZWDQXLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)Cl)N3C(CC3=O)C4=CC=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)



![Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2483087.png)

![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2483095.png)

![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2483103.png)